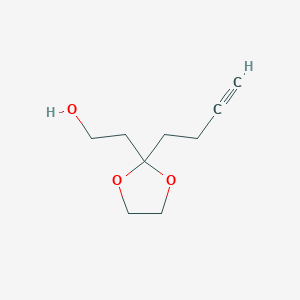

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol” is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.21 . The compound is a liquid at room temperature .

Synthesis Analysis

The compound acts as a reagent for the design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling . A reference for its synthesis can be found in the Journal of the American Chemical Society .Molecular Structure Analysis

The InChI code for the compound is 1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 253.3±15.0 °C and a predicted density of 1.072±0.06 g/cm3 . Its pKa is predicted to be 15.05±0.10 .Wissenschaftliche Forschungsanwendungen

Medicine

In the medical field, this compound could be explored for its potential as a prodrug or a pharmacological agent . Its structure suggests that it might be useful in synthesizing compounds with improved pharmacokinetic properties. For instance, the dioxolane group could be utilized to enhance the solubility of hydrophobic drugs, potentially leading to better absorption and efficacy .

Materials Science

The presence of an alkyne group in 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol makes it a candidate for click chemistry applications. This could be particularly useful in the development of novel polymers or coatings with unique properties, such as enhanced durability or controlled degradation rates .

Environmental Science

This compound’s potential applications in environmental science could include its use as a building block for the synthesis of biodegradable materials. Its structure could allow for the creation of polymers that break down more easily in natural environments, reducing long-term pollution .

Biochemistry

In biochemistry, 2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol could be used as a linker molecule in the design of targeted drug delivery systems. The dioxolane ring could be functionalized to attach to specific biomolecules, directing the compound to desired cellular targets .

Agriculture

The agricultural applications of this compound could involve its use as a precursor for the synthesis of agrochemicals. Its chemical structure could be modified to create pesticides or herbicides with a specific mode of action, potentially improving crop protection strategies .

Analytical Chemistry

In analytical chemistry, the compound could serve as a standard or reagent in chromatographic methods. Its unique structure might provide a useful reference point for the identification and quantification of similar compounds in complex mixtures .

Pharmacology

Pharmacologically, the compound’s alkyne group could be utilized in the development of photo-crosslinkers . These crosslinkers can be activated by light to bind to proteins or other biological molecules, aiding in the study of drug-protein interactions and helping to map out proteomes .

Wirkmechanismus

Target of Action

It is known to act as a reagent for the design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling .

Mode of Action

Its role as a reagent suggests that it may interact with its targets to form covalent bonds, facilitating the creation of photo-crosslinkers .

Biochemical Pathways

Given its use in proteome profiling, it may be involved in pathways related to protein synthesis and modification .

Result of Action

Its use in proteome profiling suggests it may influence protein expression and interactions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-3-4-9(5-6-10)11-7-8-12-9/h1,10H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNUDHDRWVLMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1(OCCO1)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-But-3-ynyl-1,3-dioxolan-2-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B110615.png)

![5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d][7]annulen-5-ol](/img/structure/B110649.png)